molecular formula C13H12N4O B1195180 Imazodan CAS No. 84243-58-3

Imazodan

Katalognummer B1195180
CAS-Nummer: 84243-58-3
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: VXMYWVMXSWJFCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imazodan is a phosphodiesterase III inhibitor that was developed by Parke-Davis to treat heart failure and ischemic heart disorders . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole compounds, like Imazodan, involves the formation of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks . A one-pot metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles has also been reported .


Molecular Structure Analysis

Imazodan has a chemical formula of C13H12N4O, an exact mass of 240.10, and a molecular weight of 240.270 . It is a very strong basic compound based on its pKa .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Congestive Heart Failure

Imazodan has been evaluated for its effectiveness in treating chronic congestive heart failure. A 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients was conducted to determine the clinical efficacy and safety of Imazodan . As a type III phosphodiesterase inhibitor, Imazodan plays a role in increasing cardiac contractility, which is crucial for patients suffering from heart failure.

Positive Inotropic Agent

Imazodan is recognized for its role as a positive inotropic agent. It exerts a selective inhibitory effect on the low K cyclic-AMP-specific form of phosphodiesterase (PDE III), which is present in cardiac muscle . This action is beneficial in providing short-term hemodynamic benefits without the long-term adverse effects associated with classic inotropic agents.

Calcium Sensitization

Research has indicated that Imazodan may enhance contractility without increasing cAMP and intracellular calcium concentrations . This mechanism of calcium sensitization represents a significant improvement over classic positive inotropic agents, offering hemodynamic and symptomatic improvements without increasing the risk of cardiac events.

Vasodilator Property

Imazodan exhibits a vasodilator property via ATP-dependent potassium channels . This dual mechanism of action combines positive inotropic action mediated via calcium sensitization with vasodilation, which can be particularly beneficial in managing cardiovascular conditions.

Na+/Ca2+ Exchange Activity Enhancement

Imazodan has been associated with an increase in cardiac contractility in a cAMP-independent manner, likely mediated by an enhancement of Na+/Ca2+ exchange activity . This is due to a Na+ channel agonist-induced increase in the cardiac myocyte intracellular Na+ concentration.

ATP-Mediated Signal Transduction in Myocardium

In the context of congestive heart failure (CHF), Imazodan has been studied for its impact on ATP-mediated signal transduction in the myocardium . Treatment with Imazodan improved left ventricle function and decreased the attenuation of inotropic response to ATP in animal models.

Phosphodiesterase Inhibition

Imazodan’s inhibition of phosphodiesterase, particularly PDE III, has been a focus of research due to its implications for multiple molecular forms of cyclic nucleotide phosphodiesterase and the compartmentation of cyclic AMP .

Cardiac Contractility Augmentation

Imazodan is known to augment cardiac contractile activity, which is a critical function in the management of various cardiac conditions . Its ability to cause an increase in intracellular Ca2+ concentration in isolated cardiomyocytes highlights its potential therapeutic applications.

Safety And Hazards

The safety data sheet for Imazodan indicates that it is classified as having acute toxicity, oral (Category 4), H302 .

Relevant Papers

  • "New mechanisms for positive inotropic agents: Focus on the discovery and development of imazodan" .
  • "Effectiveness of imazodan for treatment of chronic congestive heart failure" .
  • "A population pharmacokinetic profile of imazodan in congestive heart failure patients" .

Eigenschaften

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMYWVMXSWJFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89198-09-4 (hydrochloride)
Record name Imazodan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045160
Record name Imazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imazodan

CAS RN

84243-58-3
Record name Imazodan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imazodan
Reactant of Route 2
Imazodan
Reactant of Route 3
Reactant of Route 3
Imazodan
Reactant of Route 4
Reactant of Route 4
Imazodan
Reactant of Route 5
Imazodan
Reactant of Route 6
Imazodan

Citations

For This Compound
458
Citations
…, S Goldstein, Imazodan Research Group - The American journal of …, 1991 - Elsevier
… Patients were randomized to placebo or 2, 5 or 10 mg of imazodan … 44) and the imazodan mortality was 8% (8 of 103) (p = not significant). This study failed to demonstrate that imazodan …
Number of citations: 36 www.sciencedirect.com
RE Weishaar, D Kobylarz-Singer… - Cardiovascular drugs and …, 1989 - Springer
… imazodan exerts of potent positive inotropic effect (dog, Rhesus monkey), the imazodan… respond to imazodan (rat), or respond only modestly to imazodan (guinea pig, hamster), the …
Number of citations: 10 link.springer.com
DB Evans, RE Potoczak, RP Steffen… - Drug development …, 1986 - Wiley Online Library
… imazodan was not blocked by β‐adrenoceptor blockade with propranolol. Forelimb perfusion studies in the anesthetized dog demonstrated that imazodan … indicate that imazodan is an …
Number of citations: 9 onlinelibrary.wiley.com
RP Steffen, RE Weishaar, DB Evans… - Cardiovascular Drug …, 1986 - Wiley Online Library
… a comprehensive review of the animal and early clinical pharmacology of imazodan. … formula for imazodan is CI3Hl2N40.HC1, and its molecular weight is 276.72. Imazodan is a dull …
Number of citations: 8 onlinelibrary.wiley.com
T Geria, WH Hong, RE Daly - Journal of Chromatography A, 1988 - Elsevier
… resolved, with resolution factors of 2.1 between imazodan and compound II, 4.9 between imazodan and methylparaben, and 8.3 between imazodan and propylparaben, respectively. …
Number of citations: 6 www.sciencedirect.com
DW Robertson, JH Krushinski… - Journal of medicinal …, 1988 - ACS Publications
… To further address this question, we prepared 15 (4,5-dihydro-6-[4-(3-pyridinyl)phenyl]-3(2R)-pyridazinone), the 3-pyridyl analogue of imazodan. As is the case with imazodan, this (…
Number of citations: 25 pubs.acs.org
RP Steffen, CM Eldon, DB Evans - Journal of cardiovascular …, 1986 - journals.lww.com
The purpose of this study was to evaluate the effect of the new cardiotonic, imazodan (CI-914), on myocardial hemodynamics and oxygen consumption, and peripheral blood flow …
Number of citations: 22 journals.lww.com
SC Olson - Journal of Pharmacokinetics and Biopharmaceutics, 1991 - Springer
… process, initial analyses suggest imazodan clearance to be influenced by … imazodan is generally rapidly absorbed; however, interindividual variability in this process is large. Imazodan …
Number of citations: 3 link.springer.com
I Sircar, GC Morrison, SE Burke, R Skeean… - Journal of medicinal …, 1987 - ACS Publications
A series of 2, 4-dihydro-5-[4-(lR-imidaz0l-l-yl) phenyl]-3R-pyrazol-3-ones was synthesized and evaluated for positive inotropic activity. Onlycompounds with two small alkyl groups at C-…
Number of citations: 22 pubs.acs.org
DC Pang, E Cantor, A Hagedorn… - Drug development …, 1988 - Wiley Online Library
The effects of nine cAMP‐phosphodiesterase inhibitors, including amrinone, milrinone, enoximone, piroximone, imazodan (Cl‐914), CK‐2438 (4,5‐dihydro‐6‐[pyridin‐4‐yl]‐3‐[2H]…
Number of citations: 18 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.